(5-bromo-3-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-bromo-3-methyl-1H-indol-2-yl)methanol is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities . Indole derivatives are known for their roles in pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
The synthesis of (5-bromo-3-methyl-1H-indol-2-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
(5-bromo-3-methyl-1H-indol-2-yl)methanol undergoes several types of chemical reactions:
Scientific Research Applications
(5-bromo-3-methyl-1H-indol-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-bromo-3-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways . For instance, they can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
(5-bromo-3-methyl-1H-indol-2-yl)methanol can be compared with other indole derivatives such as:
3-methylindole: Lacks the bromine and hydroxymethyl substituents, making it less reactive in certain chemical reactions.
5-bromoindole: Similar in structure but lacks the methyl and hydroxymethyl groups, affecting its biological activity and chemical reactivity.
Indole-3-carbinol: Known for its anticancer properties, but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(5-bromo-3-methyl-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWIWFJZKRNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621697 | |
Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666752-18-7 | |
Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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